molecular formula C15H18N2O B2502263 N-(Cyanomethyl)-4-phenylcyclohexane-1-carboxamide CAS No. 1385411-75-5

N-(Cyanomethyl)-4-phenylcyclohexane-1-carboxamide

Cat. No. B2502263
CAS RN: 1385411-75-5
M. Wt: 242.322
InChI Key: DMGBLBJDFICGIF-UHFFFAOYSA-N
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Description

The compound "N-(Cyanomethyl)-4-phenylcyclohexane-1-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various cyclohexane carboxamide derivatives, which are structurally related to the compound of interest. These derivatives include a range of substituents on the nitrogen atom of the carboxamide group, such as aryl, alkyl, and arylcarbamothioyl groups . The research on these compounds focuses on their synthesis, characterization, and potential applications, which can provide insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of cyclohexane carboxamide derivatives typically involves the reaction of cyclohexanecarboxylic acid or its derivatives with various amines or amides. For example, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives involves the reaction of cyclohexanecarboxylic acid with aryl amines in the presence of thiocarbonyl agents . Similarly, the synthesis of polyamides derived from cyclohexane-based diamines involves polymerization reactions with aromatic dicarboxylic acids . These methods can be adapted to synthesize the compound "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of cyclohexane carboxamide derivatives is characterized by spectroscopic methods such as IR and NMR spectroscopy, as well as by X-ray crystallography . The cyclohexane ring typically adopts a chair conformation, which is a stable configuration for six-membered rings. The substituents on the nitrogen atom can influence the overall molecular conformation and the presence of intramolecular hydrogen bonds, which can affect the compound's reactivity and physical properties .

Chemical Reactions Analysis

The reactivity of cyclohexane carboxamide derivatives can vary depending on the substituents present on the nitrogen atom. For instance, the presence of a thiocarbonyl group can lead to the formation of metal complexes with transition metals such as Ni(II) and Cu(II) . The cyanomethyl group in "this compound" may also exhibit unique reactivity, potentially participating in nucleophilic addition reactions due to the presence of the cyano group.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane carboxamide derivatives are influenced by their molecular structure. These compounds can exhibit varying solubility in organic solvents, thermal stability, and crystalline properties . The presence of different substituents can also affect the material's mechanical properties, such as tensile strength and flexibility . The specific properties of "this compound" would need to be determined experimentally, but insights can be gained from the behavior of structurally similar compounds.

Scientific Research Applications

Catalyst for Selective Hydrogenation

Research demonstrates the use of catalysts like Pd nanoparticles supported on mesoporous graphitic carbon nitride for the selective hydrogenation of phenol derivatives to cyclohexanone under mild conditions, highlighting potential applications in chemical manufacturing processes (Wang et al., 2011).

Synthesis of Cyclohexanecarboxamide Derivatives

Studies on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including their crystal structure analysis, offer insights into the design of new compounds with potential biological activities (Özer et al., 2009).

Analytical Profiles of Arylcyclohexylamines

Analytical characterizations of arylcyclohexylamines reveal methodologies for identifying and quantifying these compounds in biological matrices, essential for forensic and clinical toxicology (De Paoli et al., 2013).

Copper-Catalyzed Amidation and Imidation

Innovative copper-catalyzed reactions for the functionalization of alkanes with simple amides, sulfonamides, and imides to form N-alkyl products, showcasing applications in synthetic organic chemistry (Tran et al., 2014).

Antitumor Activity of Cyanoaziridine-1-carboxamides

Research into the synthesis of 2-cyanoaziridine-1-carboxamides and their antitumor activities against various cancer cell lines highlights the potential for developing new chemotherapeutic agents (Iyengar et al., 1999).

properties

IUPAC Name

N-(cyanomethyl)-4-phenylcyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c16-10-11-17-15(18)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-5,13-14H,6-9,11H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGBLBJDFICGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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